molecular formula C26H24FN5OS2 B2949716 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1005304-93-7

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2949716
CAS No.: 1005304-93-7
M. Wt: 505.63
InChI Key: CUSOWJIBOWUSGC-UHFFFAOYSA-N
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Description

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core linked via a thioether bridge to a ketone-functionalized phenylpiperazine moiety. The thiazole ring at position 5 of the pyridazine is substituted with a 4-fluorophenyl group and a methyl group, which are critical for modulating electronic and steric properties. This compound is synthesized through a nucleophilic substitution reaction between 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone and a substituted tetrazole-5-thiol derivative under basic conditions (e.g., triethylamine in ethanol), as described in analogous synthetic protocols .

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5OS2/c1-18-25(35-26(28-18)19-7-9-20(27)10-8-19)22-11-12-23(30-29-22)34-17-24(33)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSOWJIBOWUSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that incorporates multiple pharmacophores, suggesting a potential for diverse biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, including its implications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to a pyridazine and piperazine structure, which is common in many bioactive compounds. The synthesis typically involves several key steps:

  • Formation of Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
  • Formation of Pyridazine Ring : The pyridazine is synthesized via reactions of hydrazines with α,β-unsaturated carbonyl compounds.
  • Coupling and Functionalization : The thiazole and pyridazine rings are coupled using palladium-catalyzed cross-coupling reactions, followed by functionalization to introduce the piperazine moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies. The findings indicate significant potential in several therapeutic areas:

Antimicrobial Activity

Research shows that compounds containing thiazole and pyridazine moieties exhibit notable antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth in bacteria and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi through mechanisms involving disruption of cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer effects reveal that derivatives of this compound induce apoptosis in various cancer cell lines. In vitro assays have shown that it exhibits cytotoxicity against human colon adenocarcinoma (HCT116), breast cancer (MCF7), and glioblastoma (U87 MG) cell lines, with IC50 values indicating potent antiproliferative activity . The mechanism may involve the modulation of signaling pathways critical for cell survival and proliferation.

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit their activity or alter their function, modulating various biological pathways. For example, compounds with similar structures have been shown to inhibit protein kinases involved in cancer progression or bacterial resistance mechanisms .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy : A study comparing various thiazole derivatives showed that this compound exhibited superior antimicrobial activity compared to standard antibiotics like ceftriaxone .
  • Cytotoxicity Against Cancer Cells : In a comparative analysis, this compound demonstrated significant cytotoxic effects against multiple cancer cell lines, outperforming conventional chemotherapeutics in specific cases .

Chemical Reactions Analysis

1.1. Pyridazine-Thiazole Core Assembly

The pyridazine-thiazole scaffold is typically synthesized via cyclocondensation or cross-coupling reactions. For example:

  • Thiazole ring construction : A 4-methylthiazole derivative is formed by reacting 2-(4-fluorophenyl)-4-methylthiazol-5-amine with α-bromoketones or via Hantzsch thiazole synthesis .

  • Pyridazine substitution : The 6-position of pyridazine is functionalized using nucleophilic aromatic substitution (SNAr) with thiol-containing intermediates .

1.2. Thioether Bond Formation

The thioether (-S-) linkage between pyridazine and the ethanone group is introduced via:

  • Nucleophilic substitution : Reaction of 6-chloropyridazine derivatives with thiols (e.g., 1-(4-phenylpiperazin-1-yl)ethanethiol) under basic conditions (e.g., K2CO3 or Et3N) .

  • Oxidative coupling : Use of oxidizing agents like MnO2 in THF to stabilize intermediates .

1.3. Piperazine Functionalization

The 4-phenylpiperazine group is introduced through:

  • Buchwald-Hartwig amination : Coupling aryl halides with piperazine derivatives .

  • Alkylation : Reaction of bromoethyl intermediates with piperazine in the presence of bases like NaH .

Functionalization Reactions

The compound undergoes selective modifications at its reactive sites:

2.1. Thioether Oxidation

The thioether group can be oxidized to sulfoxide or sulfone derivatives using agents like H2O2 or mCPBA :

Reaction Conditions Product
Oxidation to sulfoxideH2O2 (30%), CH3COOH, 60°CSulfoxide derivative (R-SO-R')
Oxidation to sulfonemCPBA, DCM, rtSulfone derivative (R-SO2-R')

2.2. Piperazine Substitution

The piperazine nitrogen reacts with:

  • Electrophiles : Acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) .

  • Aryl isocyanates : Forms urea derivatives under mild conditions .

3.1. Hydrolytic Stability

  • Thioether bond : Stable under neutral pH but hydrolyzes in strong acidic/basic conditions (e.g., HCl/NaOH, 80°C) .

  • Piperazine ring : Resists hydrolysis but undergoes ring-opening under prolonged heating with conc. H2SO4 .

3.2. Thermal Stability

  • Decomposes above 250°C, releasing fluorophenyl and sulfur-containing fragments (TGA data) .

Comparative Reaction Data

Reaction Type Conditions Yield Key Observations
Thioether formationK2CO3, DMF, 80°C72%High regioselectivity at pyridazine C6
Piperazine alkylationNaH, THF, 0°C → rt65%Requires anhydrous conditions
Thioether oxidationH2O2, CH3COOH, 60°C85%Selective to sulfoxide

Key Research Findings

  • Antifungal activity : Analogues with 4-phenylpiperazine show moderate activity against Candida albicans (MIC = 32 µg/mL) .

  • Thermal degradation : Major decomposition products include 4-fluorophenyl derivatives and sulfur dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues involve variations in the thiazole substituents, pyridazine modifications, and piperazine functionalization. Below is a comparative analysis of select compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Thiazole/Pyridazine/Piperazine)
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (Target) C₂₄H₂₁FN₆OS₂ ~492.58 4-Fluorophenyl (thiazole), methyl (thiazole), phenyl (piperazine)
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone C₂₅H₂₄N₆OS₂ 488.60 Pyridin-3-yl (thiazole), methyl (thiazole), phenyl (piperazine)
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(4-methylphenylsulfonyl)piperazin-1-yl)ethanone C₂₀H₂₀N₆O₃S₂ 480.54 4-Nitrophenyl (tetrazole), 4-methylphenylsulfonyl (piperazine)
Key Observations:

Piperazine Functionalization :

  • The target compound’s phenyl group on piperazine contrasts with the sulfonyl group in , which increases polarity and may reduce cell permeability.

Core Heterocycle :

  • Pyridazine in the target compound and provides a planar structure for intermolecular interactions, while tetrazole in offers a smaller, more electron-deficient ring.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?

  • Methodology :

  • Start with modular synthesis of the thiazole-pyridazine core. Use Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to the thiazole ring, as demonstrated in similar aryl-thiazole systems .
  • For the thioether linkage (-S-), employ nucleophilic substitution between a pyridazine-thiol intermediate and a halogenated ethanone derivative, optimizing reaction time and temperature in aprotic solvents (e.g., DMF or DMSO) .
  • Characterize intermediates via HPLC and FTIR to monitor functional group transformations .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/dioxane) . Collect X-ray diffraction data using a Bruker D8 Venture system.
  • Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule crystallography and twinned data . Validate hydrogen bonding and π-π stacking interactions using Mercury 4.0 .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between thiazole (δ ~7.5–8.5 ppm) and piperazine (δ ~3.0–4.0 ppm) protons .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion ([M+H]+) and fragmentation patterns consistent with the thioether linkage .
  • FTIR : Verify carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thioether linkage formation, and what experimental design approaches are suitable?

  • Methodology :

  • Apply Design of Experiments (DoE) to assess variables: solvent polarity, base (e.g., K2CO3 vs. Et3N), and temperature. Use a central composite design to identify optimal conditions (e.g., DMSO at 80°C with Et3N) .
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and quantify yield improvements using HPLC area-percent analysis .

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?

  • Methodology :

  • Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor components. Validate with R1/wR2 convergence (<5% discrepancy) .
  • Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm plausible bond lengths and angles .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and piperazine moieties?

  • Methodology :

  • Bioisosteric replacement : Replace 4-fluorophenyl with 4-chlorophenyl or 4-methylthiazole to assess electronic effects on bioactivity .
  • Free-Wilson analysis : Synthesize analogs with systematic substitutions (e.g., piperazine→homopiperazine) and correlate changes in IC50 values using multivariate regression .

Q. How can regioselectivity challenges in pyridazine functionalization be addressed?

  • Methodology :

  • Use directed ortho-metalation with a directing group (e.g., -OMe) to control substitution sites. Remove the directing group post-functionalization via acid hydrolysis .
  • Validate regiochemical outcomes via NOESY to confirm spatial proximity of substituents .

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